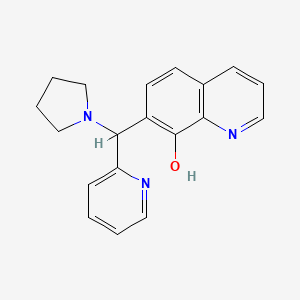
7-(ピリジン-2-イル(ピロリジン-1-イル)メチル)キノリン-8-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Pyridin-2-yl(pyrrolidin-1-yl)methyl)quinolin-8-ol is a complex organic compound with the molecular formula C19H19N3O This compound features a quinoline core substituted with a pyridin-2-yl group and a pyrrolidin-1-ylmethyl group
科学的研究の応用
7-(Pyridin-2-yl(pyrrolidin-1-yl)methyl)quinolin-8-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Material Science: The compound is explored for its use in organic electronics and as a ligand in coordination chemistry.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Pyridin-2-yl(pyrrolidin-1-yl)methyl)quinolin-8-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Pyrrolidin-1-ylmethyl Intermediate: This step involves the reaction of pyrrolidine with a suitable alkylating agent to form the pyrrolidin-1-ylmethyl intermediate.
Quinoline Derivative Synthesis: The quinoline core is synthesized through a series of reactions, often starting from aniline derivatives and involving cyclization reactions.
Coupling Reaction: The pyrrolidin-1-ylmethyl intermediate is then coupled with the quinoline derivative under suitable conditions, often using a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
7-(Pyridin-2-yl(pyrrolidin-1-yl)methyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-2-yl and quinoline positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline or pyridine derivatives.
Substitution: Formation of substituted quinoline or pyridine derivatives.
作用機序
The mechanism of action of 7-(Pyridin-2-yl(pyrrolidin-1-yl)methyl)quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This binding often involves hydrogen bonding, π-π interactions, and hydrophobic interactions, leading to changes in the biological activity of the target molecules.
類似化合物との比較
Similar Compounds
- 5-(Pyrrolidin-1-ylmethyl)quinolin-8-ol
- 2-(Pyrrolidin-1-ylmethyl)quinazolin-4(3H)-one
- 5-(Morpholin-4-ylmethyl)quinolin-8-ol
Uniqueness
7-(Pyridin-2-yl(pyrrolidin-1-yl)methyl)quinolin-8-ol is unique due to the presence of both pyridin-2-yl and pyrrolidin-1-ylmethyl groups, which confer distinct chemical and biological properties
生物活性
7-(Pyridin-2-yl(pyrrolidin-1-yl)methyl)quinolin-8-ol, with the molecular formula C19H19N3O, is a complex organic compound notable for its diverse biological activities. This compound features a quinoline core that is substituted with both pyridin-2-yl and pyrrolidin-1-ylmethyl groups, which contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of 7-(Pyridin-2-yl(pyrrolidin-1-yl)methyl)quinolin-8-ol primarily involves its interaction with specific enzymes and receptors. The compound can inhibit enzyme activity through various interactions, including:
- Hydrogen bonding
- π-π stacking interactions
- Hydrophobic interactions
These interactions can lead to significant changes in the biological functions of target molecules, making this compound a candidate for therapeutic applications in various diseases.
Therapeutic Applications
The compound has been explored for several therapeutic applications:
2. Antimicrobial Properties
The compound's structural features may confer antimicrobial activity. Related compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating that 7-(Pyridin-2-yl(pyrrolidin-1-yl)methyl)quinolin-8-ol could possess similar properties.
3. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it may act as a selective inhibitor for certain kinases or phosphodiesterases, which are crucial in signaling pathways related to inflammation and cancer.
Research Findings and Case Studies
Recent studies have highlighted the biological activities of quinoline derivatives similar to 7-(Pyridin-2-yl(pyrrolidin-1-yl)methyl)quinolin-8-ol:
Comparative Analysis
When compared to similar compounds such as 5-(Pyrrolidin-1-ylmethyl)quinolin-8-ol and 2-(Pyrrolidin-1-ylmethyl)quinazolin , 7-(Pyridin-2-yl(pyrrolidin-1-yl)methyl)quinolin demonstrates unique properties due to the combination of pyridine and pyrrolidine moieties. This structural uniqueness enhances its binding affinity and selectivity towards biological targets.
特性
IUPAC Name |
7-[pyridin-2-yl(pyrrolidin-1-yl)methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c23-19-15(9-8-14-6-5-11-21-17(14)19)18(22-12-3-4-13-22)16-7-1-2-10-20-16/h1-2,5-11,18,23H,3-4,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOTUUPATQUCJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














